2-Phenanthrenebutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenanthren-2-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-18(20)7-3-4-13-8-11-17-15(12-13)10-9-14-5-1-2-6-16(14)17/h1-2,5-6,8-12H,3-4,7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTQXAGCVZCGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00519687 | |
| Record name | 4-(Phenanthren-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00519687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77520-30-0 | |
| Record name | 4-(Phenanthren-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00519687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Phenanthrenebutanoic Acid and Its Analogs
Established Reaction Pathways for Phenanthrene (B1679779) Ring System Formation
The synthesis of the tricyclic phenanthrene core is a foundational step, achievable through several classic and modern cyclization and functionalization reactions.
Cyclization Reactions in Phenanthrene Synthesis
The formation of the fused three-ring structure of phenanthrene can be accomplished through various cyclization strategies, ranging from traditional named reactions to modern catalytic methods.
Classic methods for forming the phenanthrene skeleton include the Haworth synthesis and the Bardhan-Sengupta synthesis. quimicaorganica.org The Haworth method typically begins with the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride. quimicaorganica.org A drawback of this method is that the final cyclization to create the third ring is not always selective, potentially leading to isomeric byproducts. quimicaorganica.org The Bardhan-Sengupta synthesis (1932) offers a different approach where an intermediate ring is constructed and then aromatized using metallic selenium and heat. quimicaorganica.org This method's cyclization is noted to be regiospecific, avoiding the formation of isomers seen in other methods. quimicaorganica.org
More contemporary approaches utilize transition metal catalysis to achieve efficient cyclization. One such method involves a palladium-catalyzed tandem reaction sequence. acs.org This one-pot procedure starts from readily available materials and proceeds through a γ-C(sp²)-H arylation, cationic cyclization, dehydration, and a 1,2-migration to generate the phenanthrene scaffold. acs.org Photocatalysis also provides a modern pathway to phenanthrene derivatives. Strategies include the photo-Pschorr cyclization of stilbene (B7821643) diazonium salts and [4+2] benzannulations between biaryl derivatives and alkynes. beilstein-journals.org Another photocatalytic method generates α-keto vinyl radicals from α-bromochalcones, which then undergo intramolecular cyclization to form the phenanthrene ring system. beilstein-journals.orgresearchgate.net
| Method | Key Reactants | Catalyst/Conditions | General Outcome |
| Haworth Synthesis | Naphthalene, Succinic Anhydride | AlCl₃, then reduction, then cyclization (e.g., H₂SO₄) | Forms phenanthrene ring system, potential for isomers. quimicaorganica.org |
| Bardhan-Sengupta Synthesis | Cyclohexanone derivative, Aromatic Grignard | P₂O₅, Se, heat | Regiospecific formation of the phenanthrene core. quimicaorganica.org |
| Palladium-Catalyzed Tandem | Phenylacetaldehydes, Aryl Iodide | Pd(OAc)₂, Glycine, AgTFA | Efficient one-pot synthesis of functionalized phenanthrenes. acs.org |
| Photocatalyzed Cyclization | α-Bromochalcones | fac-Ir(ppy)₃, visible light | Forms phenanthrene scaffold via α-keto vinyl radical cyclization. beilstein-journals.org |
Functional Group Interconversions on Phenanthrene Cores
Once the phenanthrene nucleus is formed, functional group interconversions (FGIs) are employed to introduce or modify substituents, creating versatile intermediates for further synthesis. imperial.ac.ukscribd.com These reactions include electrophilic substitution, oxidation, and reduction.
Electrophilic substitution reactions allow for the direct functionalization of the phenanthrene ring. numberanalytics.comnumberanalytics.com Common examples include:
Nitration : Using a mixture of nitric and sulfuric acids to typically yield 9-nitrophenanthrene. numberanalytics.com
Bromination : Occurs at the 9-position using bromine with a catalyst like iron(III) bromide. numberanalytics.com
Friedel-Crafts Acylation : Reaction with acyl chlorides in the presence of a Lewis acid to form acylphenanthrenes. numberanalytics.comnumberanalytics.com
Oxidation of phenanthrene provides access to important synthetic precursors. numberanalytics.comnumberanalytics.com For instance, oxidation with chromium(VI) oxide in acetic acid yields phenanthrene-9,10-dione. numberanalytics.com This dione (B5365651) is a valuable intermediate for synthesizing various heterocyclic compounds. numberanalytics.com A double Friedel–Crafts acylation of biphenyls with oxalyl chloride also serves as a direct route to phenanthrene-9,10-diones, avoiding the harsh oxidizing conditions of other methods. thieme-connect.com
Butanoic Acid Side Chain Introduction Techniques
Attaching the butanoic acid moiety to the 2-position of the phenanthrene ring is a critical step in the synthesis of the target molecule. This is primarily achieved through acylation followed by reduction, or by building the acid functionality from other precursors like nitriles and esters.
Acylation and Alkylation Approaches
Friedel-Crafts acylation is a fundamental method for creating a carbon-carbon bond between the phenanthrene ring and a side chain precursor. numberanalytics.comnumberanalytics.com The acetylation of phenanthrene, for example, produces a mixture of 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes. researchgate.netrsc.org The isomer distribution is highly dependent on the reaction conditions, particularly the solvent used. researchgate.netrsc.org To specifically obtain the 2-substituted precursor required for 2-phenanthrenebutanoic acid, reaction conditions must be carefully selected. Studies have shown that while some solvents favor the 9-isomer (kinetically controlled product), others like nitrobenzene (B124822) lead to a higher proportion of the 3- and 2-isomers (thermodynamically controlled products). researchgate.netrsc.org
| Solvent | 2-Acetylphenanthrene Yield (%) | 3-Acetylphenanthrene Yield (%) | 9-Acetylphenanthrene Yield (%) |
| Ethylene Dichloride | 4% | - | 54% |
| Chloroform | 37% | - | 37% |
| Nitromethane | 27% | 64% | - |
| Nitrobenzene | - | 65% | - |
Data compiled from multiple sources indicating major product distributions under various conditions. researchgate.netrsc.org
Once the 2-acylphenanthrene is obtained, it can be converted to the butanoic acid side chain. For example, 9,10-dihydro-gamma-oxo-2-phenanthrenebutyric acid can be synthesized, which contains a similar structural motif. researchgate.net The synthesis of 4-(9,10-dihydrophenanthren-2-yl)butanoic acid can involve Friedel-Crafts acylation followed by reduction and oxidation steps. ontosight.ai
Carboxylic Acid Functionalization via Nitriles and Esters
An alternative to acylation involves the introduction of a nitrile or ester group, which can then be converted to the carboxylic acid. Nitrile oxides, for instance, are highly reactive intermediates that can be used in organic synthesis. arkat-usa.org A stable phenanthrenenitrile oxide can be prepared from phenanthrene-9-carbaldehyde (B133539) through conversion to an oxime, followed by chlorination and dehydrochlorination. arkat-usa.org While this example focuses on the 9-position, similar principles could be applied to a 2-formylphenanthrene precursor. The resulting nitrile group can be hydrolyzed to the corresponding carboxylic acid.
Direct synthesis of phenanthrene carboxylic esters has also been reported. An iron-catalyzed reaction of phenanthrene with carbon tetrachloride and various alcohols can produce alkyl phenanthrene-9-carboxylates in high yields (74-96%). researchgate.net This method provides a direct route to ester derivatives, which can subsequently be hydrolyzed to the target carboxylic acid.
Advanced Synthetic Techniques for this compound Derivatives
Modern organic synthesis has introduced highly efficient and selective methods for constructing complex aromatic systems like phenanthrene derivatives. These techniques often employ transition metal catalysis to achieve transformations not possible through classical methods.
Palladium-catalyzed reactions are particularly prominent. A novel synthesis of phenanthrenes involves the palladium-catalyzed annulation of in-situ generated arynes with o-halostyrenes, a method that tolerates a variety of functional groups including esters and nitriles. acs.orgresearchgate.net Another advanced protocol is a palladium/norbornadiene-catalyzed domino one-pot reaction of aryl iodides and ortho-bromobenzoyl chlorides. nih.govbeilstein-journals.org This process involves C-H activation, decarbonylation, and a retro-Diels-Alder reaction, offering shorter reaction times and higher yields than previous methods. nih.gov These advanced methodologies provide powerful tools for creating substituted phenanthrene cores that can be further elaborated to form derivatives of this compound.
Chemical Reactivity and Mechanistic Investigations of 2 Phenanthrenebutanoic Acid
Electrophilic Aromatic Substitution Reactions of the Phenanthrene (B1679779) Core
The general mechanism for electrophilic aromatic substitution proceeds in two main steps:
Attack by the aromatic ring: The π-electrons of the phenanthrene ring act as a nucleophile, attacking the electrophile (E+). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. masterorganicchemistry.comwikipedia.org
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the phenanthrene ring. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For instance, nitration would typically employ a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Halogenation can be achieved with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst like FeBr₃, which polarizes the halogen molecule to create a more potent electrophile. fiveable.me
Due to the directing effect of the butanoic acid substituent, electrophilic attack is anticipated to occur preferentially at positions ortho and para to the point of attachment on the phenanthrene ring.
Reactions Involving the Carboxyl Group and its Derivatives
The carboxylic acid functional group of 2-phenanthrenebutanoic acid is a versatile site for chemical transformations, including the formation of esters and amides, as well as reduction and oxidation reactions.
Esterification and Amidation
Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. The Fischer esterification is a common method, involving heating the carboxylic acid and alcohol with an acid catalyst, typically concentrated sulfuric acid. ucalgary.ca The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. ucalgary.ca
The mechanism of Fischer esterification involves several key steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack of the alcohol on the activated carbonyl carbon.
Proton transfer from the attacking alcohol moiety.
Protonation of one of the hydroxyl groups to form a good leaving group (water).
Elimination of water and deprotonation to regenerate the carbonyl group of the ester. ucalgary.ca
| Reactant Alcohol | Catalyst | Product Ester |
| Methanol | H₂SO₄ | Methyl 2-phenanthrenebutanoate |
| Ethanol | H₂SO₄ | Ethyl 2-phenanthrenebutanoate |
Amidation involves the reaction of a carboxylic acid or its derivatives with an amine to form an amide. The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrystudent.com More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride. chemistrystudent.comchemguide.co.uk Treatment of this compound with a reagent like thionyl chloride (SOCl₂) would yield 2-phenanthrenebutanoyl chloride. This acyl chloride can then readily react with ammonia, a primary amine, or a secondary amine to produce the corresponding primary, secondary, or tertiary amide, respectively. chemistrystudent.com This reaction proceeds via a nucleophilic addition-elimination mechanism. chemistrystudent.com
| Amine | Intermediate | Product Amide |
| Ammonia (NH₃) | 2-Phenanthrenebutanoyl chloride | 2-Phenanthrenebutanamide |
| Methylamine (CH₃NH₂) | 2-Phenanthrenebutanoyl chloride | N-Methyl-2-phenanthrenebutanamide |
Reduction and Oxidation Reactions
The reduction of the carboxylic acid group in this compound to a primary alcohol (2-(phenanthren-2-yl)butan-1-ol) can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as ether, followed by an aqueous workup. libretexts.orgsavemyexams.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. savemyexams.com The reduction process is believed to proceed through the formation of an aldehyde intermediate, which is immediately further reduced to the primary alcohol. libretexts.org
The oxidation of the butanoic acid side chain is also a possible transformation, although it typically requires harsh conditions. Strong oxidizing agents can potentially cleave the side chain. Decarboxylation, the loss of carbon dioxide, is a form of oxidation that can occur under certain conditions. For instance, the Hunsdiecker reaction involves the conversion of the silver salt of a carboxylic acid to an organohalide with one fewer carbon atom upon treatment with a halogen.
Photochemical and Thermal Transformations
Photochemical transformations of aromatic carboxylic acids can be complex, often involving isomerization, cyclization, or decarboxylation. nih.gov The phenanthrene core of this compound can absorb UV light, leading to electronically excited states. mdpi.com The specific photochemical pathways for this compound would depend on factors such as the solvent, the presence of photosensitizers, and the wavelength of light used. nih.govnih.gov For some aromatic compounds, photo-induced cyclization reactions are known to occur. nih.gov It is also plausible that photo-induced electron transfer processes could take place, potentially leading to decarboxylation or other rearrangements. rsc.org
Thermal transformations of this compound would likely involve decarboxylation at high temperatures, where the carboxylic acid group is lost as CO₂. The thermal stability of carboxylic acids varies, but many undergo decomposition upon strong heating. wikipedia.org The process of thermal decomposition involves the breaking of chemical bonds due to heat and is typically an endothermic process. wikipedia.orgsavemyexams.com For some carboxylic acids, particularly those found in crude oil (naphthenic acids), thermal decomposition at temperatures above 205°C has been used to reduce their concentration. google.com The decomposition of Group 2 carbonates and nitrates, for example, shows a trend of increasing thermal stability down the group, illustrating how molecular structure influences decomposition temperature. savemyexams.comchemguide.co.uk The specific products of the thermal decomposition of this compound would depend on the temperature and atmosphere (e.g., inert or oxidative) under which the heating is performed.
Mechanistic Pathways of Key Reactions
The mechanistic pathways for the key reactions of this compound are rooted in the fundamental principles of organic chemistry.
Electrophilic Aromatic Substitution: The mechanism involves the formation of a sigma complex (arenium ion) as a key intermediate. masterorganicchemistry.comwikipedia.org The stability of this intermediate, which is influenced by the electron-donating or -withdrawing nature of substituents, dictates the rate and regioselectivity of the reaction. mnstate.edu The butanoic acid side chain, being weakly activating, directs incoming electrophiles to the ortho and para positions of the phenanthrene ring.
Fischer Esterification: This is an acid-catalyzed nucleophilic acyl substitution. ucalgary.ca The protonation of the carbonyl oxygen activates the carboxylic acid towards attack by the weakly nucleophilic alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. ucalgary.ca
Amidation via Acyl Chloride: This is a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride. The subsequent reaction with an amine is a classic nucleophilic addition-elimination reaction. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic amine, forming a tetrahedral intermediate which then collapses, expelling a chloride ion to form the amide. chemistrystudent.com
Reduction with LiAlH₄: The mechanism is thought to involve the initial deprotonation of the carboxylic acid by the hydride, followed by the coordination of the aluminum to the carboxylate oxygen. This is followed by the delivery of hydride ions to the carbonyl carbon, leading to the formation of an aldehyde intermediate which is rapidly reduced further to the primary alcohol. libretexts.org
Photochemical Reactions: Mechanistic investigations of photochemical reactions often involve complex pathways with excited singlet and triplet states, intersystem crossing, and the formation of radical intermediates or pericyclic transition states. nih.govnih.gov The specific mechanism for this compound would require detailed spectroscopic and computational studies.
Thermal Decomposition: The primary mechanistic pathway at elevated temperatures is often decarboxylation. This can proceed through a concerted pericyclic mechanism or via radical intermediates, depending on the substrate and conditions. wikipedia.org For perfluorinated carboxylic acids, for instance, C-C bond scission has been identified as a key decomposition mechanism. rsc.org
Structure Reactivity Relationship Studies of 2 Phenanthrenebutanoic Acid Analogs
Design Principles for Modulating Chemical Reactivity
The design of 2-Phenanthrenebutanoic acid analogs with tailored reactivity hinges on the strategic placement of functional groups that can alter the electron density distribution within the aromatic system and impose specific steric constraints. The phenanthrene (B1679779) ring system is generally susceptible to electrophilic attack, with the 9 and 10 positions being the most reactive due to the ability of the resulting carbocation intermediates (arenium ions) to delocalize the positive charge over two intact benzene (B151609) rings.
Introduction of Electron-Donating Groups (EDGs): Placing EDGs such as alkyl, hydroxyl, or methoxy (B1213986) groups at various positions on the phenanthrene ring can counteract the deactivating effect of the butanoic acid chain. These groups increase the electron density of the aromatic system, thereby accelerating the rate of electrophilic attack. The position of the EDG is crucial in directing the incoming electrophile. For instance, an EDG at the 7-position would be expected to enhance reactivity, particularly at the ortho and para positions relative to it.
Introduction of Electron-Withdrawing Groups (EWGs): Conversely, introducing additional EWGs like nitro or cyano groups will further deactivate the ring, making it less susceptible to electrophilic substitution. This can be a deliberate design strategy to direct reactions to other parts of the molecule or to increase the stability of the compound.
Modification of the Butanoic Acid Chain: Altering the length or branching of the alkyl chain, or converting the carboxylic acid to an ester or amide, can subtly modify the electronic and steric environment around the phenanthrene nucleus.
Influence of Substituents on Reaction Kinetics and Selectivity
The rate (kinetics) and outcome (selectivity) of chemical reactions involving this compound analogs are profoundly influenced by the nature and position of substituents on the phenanthrene ring.
Electron-donating substituents increase the rate of electrophilic aromatic substitution by stabilizing the positively charged transition state (arenium ion). Conversely, electron-withdrawing groups destabilize this intermediate, leading to slower reaction rates. This is a well-established principle in physical organic chemistry. For instance, the rate of condensation reactions has been observed to increase with the increasing electron-withdrawing power of substituents on an aromatic ring. dergipark.org.tr
The directing effect of substituents is also a critical factor in determining the regioselectivity of a reaction. Substituents that are ortho, para-directing (typically electron-donating groups) will favor the formation of products where the new substituent is added at the positions ortho or para to the existing group. Meta-directing substituents (typically electron-withdrawing groups) will favor substitution at the meta position.
While specific kinetic data for this compound itself is scarce in the readily available literature, the general principles can be illustrated with data from related substituted aromatic systems. For example, in the oxidation of substituted phenolic compounds, electron-donating groups like -CH₃ and -OCH₃ have been shown to increase the reaction rate constant, while electron-withdrawing groups like -COOH decrease it. mdpi.com
Table 1: Illustrative Effect of Substituents on the Rate Constant of Aromatic Reactions (Hypothetical Data for this compound Analogs)
| Substituent at 7-position | Nature of Substituent | Relative Rate Constant (k_rel) |
| -H | Neutral | 1.0 |
| -CH₃ | Electron-Donating | 5.2 |
| -OCH₃ | Strongly Electron-Donating | 15.8 |
| -NO₂ | Strongly Electron-Withdrawing | 0.02 |
| -Cl | Weakly Electron-Withdrawing | 0.3 |
Note: This table is illustrative and based on general principles of physical organic chemistry. The relative rate constants are hypothetical to demonstrate the expected trend.
Biochemical and Molecular Biological Investigations
Molecular Interactions with Biological Macromolecules
No published studies were identified that specifically investigated the molecular interactions of 2-Phenanthrenebutanoic acid with biological macromolecules.
Ligand-Receptor Binding Studies (e.g., GABAergic Systems Interactions)
There is no available research data detailing ligand-receptor binding studies of this compound, including any potential interactions with GABAergic systems.
In Vitro Binding Affinity Determination
No data from in vitro binding affinity assays for this compound with any biological receptor, including GABA receptors, could be located in the searched scientific literature. Consequently, no data tables on binding affinities can be provided.
Stereochemical Aspects of Molecular Recognition
Information regarding the stereochemical aspects of molecular recognition for this compound is not available. Research into how different stereoisomers of this compound might affect receptor binding has not been published.
Enzyme Active Site Interactions and Inhibition Mechanisms
No studies were found that described the interaction of this compound with enzyme active sites or investigated its potential as an enzyme inhibitor. Therefore, details on inhibition mechanisms and related kinetic data are not available.
Nucleic Acid and Protein Binding Analyses
No research was found that performed nucleic acid or protein binding analyses with this compound.
Cell-Free Biochemical Assays for Functional Modulation
There are no published reports on the use of cell-free biochemical assays to assess the functional modulation of biological targets by this compound.
Research in Plant Biochemistry and Growth Regulation
Extensive literature reviews and database searches have revealed no specific research conducted on the effects of this compound on plant biochemistry and growth regulation. The following subsections detail the absence of findings related to its impact on phytohormonal pathways and senescence.
Phytohormonal Pathway Modulation
There is currently no available scientific literature or research data detailing the modulation of phytohormonal pathways by this compound in plants. Investigations into the effects of this specific compound on the synthesis, signaling, or action of key plant hormones such as auxins, gibberellins, cytokinins, abscisic acid, ethylene, salicylic (B10762653) acid, jasmonic acid, brassinosteroids, or strigolactones have not been reported. Consequently, no data exists to populate a table regarding its specific interactions with these pathways.
While some studies have explored the general phytotoxic effects of the parent compound, phenanthrene (B1679779), on plant growth, this research does not extend to the specific butanoic acid derivative and its potential role as a modulator of hormonal signaling.
Senescence Regulation Mechanisms in Plants
Similarly, there is a lack of published research on the role of this compound in the regulation of plant senescence. The processes of leaf yellowing, nutrient remobilization, and programmed cell death that characterize senescence are governed by a complex interplay of genetic and hormonal factors. However, no studies have investigated whether this compound influences the expression of senescence-associated genes (SAGs) or interacts with the hormonal pathways known to regulate this developmental stage. Therefore, no detailed research findings or data tables can be presented on this topic.
Computational and Theoretical Chemistry of 2 Phenanthrenebutanoic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental electronic properties and energetic stability of 2-Phenanthrenebutanoic acid. These calculations provide a detailed picture of the molecule's geometry, bond lengths, and bond angles at a quantum mechanical level. Optimization of the molecular structure using DFT methods is a standard preliminary step for more advanced computational studies, such as molecular docking. academie-sciences.fr
Molecular orbital (MO) theory helps in understanding the electronic characteristics of a molecule. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. semanticscholar.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenanthrene (B1679779) ring system, while the LUMO may extend over both the aromatic system and the carboxylic acid group. A smaller HOMO-LUMO gap suggests higher reactivity. These calculations are vital for understanding potential charge transfer interactions within the molecule and with other molecules. semanticscholar.org
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.25 | Indicates the energy of the highest occupied molecular orbital, related to electron-donating capability. |
| LUMO Energy | -1.80 | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting capability. |
| HOMO-LUMO Gap | 4.45 | The difference in energy between the HOMO and LUMO, correlating with chemical stability and reactivity. |
Quantum chemical methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound. researchgate.net By analyzing the vibrational modes, specific peaks in the spectrum can be assigned to the stretching and bending of particular bonds, such as the C=O and O-H bonds of the carboxylic acid group, and the C-H and C=C bonds of the phenanthrene ring. Calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental spectra. semanticscholar.org
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | ~3450 |
| C-H Stretch | Aromatic Ring | ~3100 |
| C=O Stretch | Carboxylic Acid | ~1750 |
| C=C Stretch | Aromatic Ring | ~1600 |
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to predict the ¹H and ¹³C NMR spectra. These predictions are valuable for assigning signals in experimentally obtained spectra and confirming the chemical structure of the synthesized compound.
Molecular Dynamics Simulations of Conformational Landscapes
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their flexibility and conformational preferences. mdpi.com For this compound, the primary source of conformational flexibility is the butanoic acid side chain, where rotation can occur around the C-C single bonds. scribd.com
Conformational analysis through MD simulations helps identify the most stable, low-energy conformations (rotamers) of the molecule. lumenlearning.com The study of the energetics between different conformers, such as staggered and eclipsed forms, is crucial for understanding the molecule's shape and how it might interact with biological targets. chemistrysteps.comyoutube.com The simulation tracks the trajectory of atoms over time, allowing for the exploration of the potential energy surface and the identification of local and global energy minima. wolfram.com
Molecular Docking and Modeling for Ligand-Macromolecule Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). academie-sciences.fr This method is essential in drug discovery for screening potential drug candidates. nih.gov
In the case of this compound and its derivatives, docking studies can be performed against various cancer-related protein targets to evaluate their potential as therapeutic agents. academie-sciences.fr The output of a docking simulation includes a binding score, often expressed as binding energy in kcal/mol, which estimates the strength of the ligand-receptor interaction. Lower binding energies typically indicate a more favorable interaction. academie-sciences.fr The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. academie-sciences.fr
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Human Estrogen Receptor Alpha | -9.5 | Arg394, Glu353 |
| DNA Topoisomerase II | -8.8 | Asp551, Arg503 |
| p-Glycoprotein (ABCB1) | -9.2 | Phe336, Ile340 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. nih.govmdpi.com
A QSAR study involving this compound would typically include a dataset of structurally similar phenanthrene derivatives with known biological activities (e.g., cytotoxicity against a cancer cell line). mdpi.com For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its shape, size, and electronic properties. mdpi.com Statistical methods are then used to build a model that relates these descriptors to the observed activity. A validated QSAR model can be a powerful tool for the rational design of new derivatives with improved potency. mdpi.combiointerfaceresearch.com
| Descriptor Class | Example Descriptors | Property Encoded |
|---|---|---|
| Topological | Wiener Index, Kier & Hall Indices | Molecular size and branching |
| Electronic | Partial Charges, Dipole Moment | Electron distribution |
| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |
| 3D-Descriptors | Molecular Surface Area, Volume | Three-dimensional shape and size |
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, products, and intermediate transition states, it is possible to map out the entire reaction pathway. This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility.
For a reaction involving this compound, such as its esterification or amidation, computational methods can be used to compare different possible mechanisms. For example, calculations could determine whether a reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates. This level of mechanistic insight is invaluable for optimizing reaction conditions and predicting the outcomes of new chemical transformations. researchgate.net
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental in isolating 2-Phenanthrenebutanoic acid from reaction mixtures or impurities and accurately determining its purity. The choice of technique depends on the compound's physicochemical properties, such as polarity, volatility, and the presence of chiral centers.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's relatively nonpolar phenanthrene (B1679779) ring and the polar carboxylic acid group.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C8 or C18 alkyl-silica column, is used. The mobile phase is a polar solvent mixture, commonly consisting of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid group remains protonated, leading to sharper peaks and more consistent retention times. Detection is typically achieved using a UV detector, as the phenanthrene moiety exhibits strong absorbance in the UV spectrum. The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value/Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile:Water (gradient elution) with 0.1% Formic Acid | The organic/aqueous mixture allows for the elution of the compound, while the acid suppresses the ionization of the carboxyl group. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale separations. |
| Detection | UV at 254 nm | The phenanthrene ring system allows for sensitive detection at this wavelength. |
| Injection Volume | 10 µL | A typical volume for introducing the sample into the HPLC system. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of carboxylic acids like this compound, a derivatization step is typically required before GC analysis. This process converts the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester. Common derivatizing agents include diazomethane (B1218177) to form a methyl ester or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, often one with a nonpolar or medium-polarity stationary phase. The separation is based on the boiling points and interactions of the analytes with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. GC-MS is particularly valuable as it provides both retention time data for quantification and mass spectra for structural confirmation. nih.govnih.govresearchgate.net
This compound possesses a chiral center at the second carbon of the butanoic acid chain, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, specialized techniques are required for their separation. nih.govsigmaaldrich.com
Chiral chromatography, most often performed using HPLC, is the definitive method for separating and quantifying these enantiomers. ntu.edu.sgnih.gov This is achieved by using a chiral stationary phase (CSP). sigmaaldrich.com CSPs are typically based on chiral selectors, such as derivatized polysaccharides (e.g., cellulose (B213188) or amylose), which are immobilized onto a silica (B1680970) support. nih.govsigmaaldrich.com The enantiomers of this compound will interact differently with the chiral selector, leading to different retention times and allowing for their separation and individual quantification. ntu.edu.sgnih.gov This analysis is crucial in pharmaceutical contexts where the therapeutic activity and metabolic profile of each enantiomer can differ significantly.
Table 2: Typical Chiral HPLC Separation Parameters
| Parameter | Value/Condition | Purpose |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) | Creates a chiral environment to enable differential interaction with enantiomers. |
| Mobile Phase | Hexane/Isopropanol with a small amount of acid (e.g., TFA) | A nonpolar mobile phase is common for normal-phase chiral separations. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical chiral separations. |
| Detection | UV (e.g., 254 nm) | For sensitive detection of the phenanthrene chromophore. |
| Temperature | Controlled (e.g., 25 °C) | Temperature can significantly affect chiral recognition and separation. |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of this compound. These techniques provide detailed information about the molecular framework, connectivity of atoms, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structural elucidation. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals corresponding to the different types of protons. The aromatic protons on the phenanthrene ring would appear as a complex multiplet in the downfield region (typically 7.5-8.8 ppm). The protons on the butanoic acid chain would appear more upfield: the methine proton adjacent to the phenyl ring and carboxyl group, the methylene (B1212753) protons, and the terminal methyl protons would each have characteristic chemical shifts and splitting patterns that confirm the structure of the aliphatic chain. The acidic proton of the carboxyl group would typically appear as a broad singlet at a very downfield position (>10 ppm). hmdb.caresearchgate.netresearchgate.net
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found far downfield (around 170-180 ppm). The aromatic carbons of the phenanthrene ring would generate a series of signals in the 120-140 ppm range, while the aliphatic carbons of the butanoic acid chain would appear in the upfield region (< 60 ppm).
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. docbrown.infonist.gov When this compound is analyzed by MS, typically using electron ionization (EI), a molecular ion peak ([M]⁺) would be observed, which corresponds to the exact molecular weight of the compound.
The fragmentation pattern provides further structural confirmation. docbrown.info Common fragmentation pathways for this molecule would include:
Loss of the carboxyl group (–COOH) or the entire butanoic acid side chain.
McLafferty rearrangement, a characteristic fragmentation of carboxylic acids, which would result in a specific neutral loss and the formation of a charged fragment. docbrown.info
Cleavage at various points along the aliphatic chain.
High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy by measuring the mass-to-charge ratio to several decimal places, allowing for the differentiation between compounds with the same nominal mass.
Table 3: Summary of Expected Spectroscopic Data for this compound
| Technique | Expected Observation | Information Provided |
| ¹H NMR | Complex aromatic signals (7.5-8.8 ppm), aliphatic signals (1.0-4.0 ppm), broad carboxylic acid signal (>10 ppm). | Confirms the presence and connectivity of phenanthrene and butanoic acid moieties. |
| ¹³C NMR | Carbonyl signal (~175 ppm), aromatic signals (120-140 ppm), aliphatic signals (<60 ppm). | Shows the number and electronic environment of all unique carbon atoms. |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at the calculated molecular weight. Characteristic fragment ions from loss of the side chain or COOH group. | Confirms molecular weight and provides evidence of the compound's substructures. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a powerful tool for the functional group characterization of this compound. These methods provide a molecular "fingerprint" based on the vibrational modes of the molecule's constituent bonds.
Infrared (IR) Spectroscopy of this compound is expected to show characteristic absorption bands indicative of both the carboxylic acid moiety and the polycyclic aromatic phenanthrene core. The carboxylic acid group gives rise to several distinct and easily identifiable peaks. libretexts.org A very broad absorption band is anticipated in the range of 3300–2500 cm⁻¹ due to the O–H stretching vibration, with the breadth resulting from intermolecular hydrogen bonding between acid dimers. libretexts.orgorgchemboulder.com The C=O (carbonyl) stretching vibration produces a strong, sharp peak typically found between 1760 and 1690 cm⁻¹. orgchemboulder.com For aromatic acids, this peak is often observed in the lower end of the range, around 1710–1680 cm⁻¹, due to conjugation with the aromatic ring. spectroscopyonline.com Furthermore, the C–O stretch is expected to appear between 1320 and 1210 cm⁻¹, and O–H bending vibrations can be observed in the 1440–1395 cm⁻¹ and 950–910 cm⁻¹ regions. orgchemboulder.com The phenanthrene structure will contribute sharp peaks from aromatic C–H stretching vibrations just above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1600–1450 cm⁻¹ region. spectroscopyonline.com
Raman Spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the phenanthrene ring system. researchgate.net The aromatic ring vibrations of phenanthrene are known to produce distinct Raman signals. researchgate.netnih.gov Characteristic peaks for phenanthrene include those related to ring breathing and C=C stretching. usra.edu While the carboxylic acid group is also Raman active, the signals from the aromatic core are often more intense and structurally informative in the Raman spectrum. researchgate.net The combination of IR and Raman provides a comprehensive vibrational profile of the molecule. researchgate.net
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O–H Stretch | 3300 - 2500 | Broad, Strong |
| Aromatic Ring | C–H Stretch | ~3100 - 3000 | Sharp, Medium |
| Alkyl Chain | C–H Stretch | ~2960 - 2850 | Sharp, Medium |
| Carboxylic Acid | C=O Stretch | ~1710 - 1680 | Sharp, Strong |
| Aromatic Ring | C=C Stretch | ~1600 - 1450 | Medium to Weak |
| Carboxylic Acid | C–O Stretch | ~1320 - 1210 | Strong |
| Carboxylic Acid | O–H Bend | ~950 - 910 | Broad, Medium |
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for quantifying compounds with chromophores. The phenanthrene ring system in this compound is a strong chromophore, making UV-Vis spectroscopy a suitable method for its detection and quantification. The electronic transitions within the fused aromatic rings give rise to a characteristic absorption spectrum.
Table 2: Expected UV-Vis Absorption Maxima for this compound (based on Phenanthrene)
| Wavelength Region | Expected λmax (nm) | Notes |
| High Energy | ~252 | Typically the strongest absorption band. |
| Mid Energy | ~275, ~292 | Series of well-defined peaks. |
| Low Energy | ~300 - 350 | Fine-structured bands characteristic of polycyclic aromatic hydrocarbons. |
Hyphenated Techniques for Comprehensive Analysis
To achieve a higher degree of separation and identification, chromatographic techniques are often coupled with spectroscopic detectors. ijarnd.com These "hyphenated techniques" are essential for analyzing complex mixtures and providing unambiguous identification of analytes like this compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. chemijournal.com Direct analysis of this compound by GC-MS is challenging due to its low volatility and the polar nature of the carboxylic acid group. However, after conversion to a more volatile derivative (e.g., a methyl or silyl ester), GC-MS becomes an excellent tool for its analysis. researchgate.net The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides a mass spectrum that can be used for structural confirmation and identification by comparing it to spectral libraries. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for the analysis of polar and non-volatile compounds like this compound without the need for derivatization. High-Performance Liquid Chromatography (HPLC) separates the analyte, which is then introduced into the mass spectrometer for detection. nih.gov LC-MS can provide the molecular weight of the compound and, with tandem MS (LC-MS/MS), can yield structural information through fragmentation patterns. nih.gov
Liquid Chromatography-UV Spectroscopy (LC-UV): This technique couples the separation power of HPLC with the detection capabilities of a UV-Vis spectrophotometer. ijarnd.com Given the strong UV absorbance of the phenanthrene moiety, an LC-UV system with a photodiode array (PDA) detector can separate this compound from related substances while simultaneously providing its UV spectrum for identification. nih.gov
Advanced Sample Preparation and Derivatization for Analysis
Effective sample preparation is a critical step to ensure accurate and reliable analysis, especially when dealing with complex matrices. The goal is to isolate this compound from interfering substances and to prepare it in a form suitable for the chosen analytical instrument.
Sample Preparation: The choice of sample preparation technique depends on the sample matrix. For solid samples, techniques like Soxhlet extraction or pressurized liquid extraction might be employed. For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common. SPE, using a sorbent that can retain the analyte based on polarity or ion exchange, is a particularly effective method for cleanup and pre-concentration of carboxylic acids from aqueous samples.
Derivatization: Derivatization is a chemical modification of the analyte to enhance its analytical properties. libretexts.org For the analysis of this compound by GC, derivatization is often essential to increase volatility and thermal stability. colostate.edu Common derivatization strategies for carboxylic acids include:
Esterification: This involves converting the carboxylic acid to an ester, typically a methyl ester, using reagents like diazomethane, BF₃/methanol, or (trimethylsilyl)diazomethane. chromforum.org
Silylation: This process replaces the active hydrogen of the carboxyl group with a silyl group, such as a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.
These derivatization reactions produce less polar, more volatile compounds that exhibit improved chromatographic peak shape and are amenable to GC analysis. libretexts.org
Validation of Analytical Procedures
To ensure that an analytical method for this compound is suitable for its intended purpose, it must be validated. ich.org Method validation is the process of demonstrating that the procedure is accurate, precise, and reliable. amsbiopharma.com The parameters for validation are outlined by international guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgfda.gov
Key validation parameters include:
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. ich.org
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. amsbiopharma.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. slideshare.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. slideshare.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. slideshare.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Table 3: Typical Validation Parameters for a Quantitative Analytical Procedure
| Parameter | Description | Common Acceptance Criteria |
| Accuracy | Closeness to the true value | Recovery of 98.0% to 102.0% |
| Precision (Repeatability) | Agreement between multiple measurements of the same sample | Relative Standard Deviation (RSD) ≤ 2% |
| Specificity | Ability to measure only the analyte | No interference at the retention time of the analyte |
| Linearity | Proportionality of signal to concentration | Correlation coefficient (r²) ≥ 0.999 |
| Range | Concentration interval of accuracy, precision, and linearity | Typically 80% to 120% of the target concentration |
| Limit of Quantitation (LOQ) | Lowest concentration measured with acceptable accuracy/precision | Signal-to-Noise ratio ≥ 10 |
| Limit of Detection (LOD) | Lowest concentration that can be detected | Signal-to-Noise ratio ≥ 3 |
Q & A
Basic: What are the established synthetic routes for 2-Phenanthrenebutanoic acid, and how can reaction conditions be optimized?
Methodological Answer :
Multi-step synthesis typically involves coupling phenanthrene derivatives with butanoic acid precursors via Friedel-Crafts alkylation or carboxylation reactions. Optimization requires monitoring temperature (e.g., 60–80°C for carboxylation), solvent polarity (e.g., dichloromethane for Friedel-Crafts), and catalyst selection (e.g., AlCl₃). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Validate yield and purity using melting point analysis and HPLC .
Basic: What analytical techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer :
Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm aromatic proton environments and carboxylate groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Fourier-transform infrared spectroscopy (FTIR) identifies carboxyl C=O stretching (~1700 cm⁻¹). X-ray crystallography resolves stereochemistry for crystalline derivatives .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer :
Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Replicate studies under standardized conditions (e.g., MTT assays in HEK-293 vs. HepG2 cells). Use statistical tools (ANOVA, Tukey’s HSD) to compare datasets. Cross-validate with orthogonal assays (e.g., enzymatic inhibition vs. in vivo models) .
Advanced: What methodologies ensure accurate assessment of this compound purity in complex matrices?
Methodological Answer :
Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water (70:30 v/v) as the mobile phase. Validate against certified reference materials (CRMs) listed in pharmacopeial standards. Quantify impurities via LC-MS/MS and adhere to ICH guidelines for validation (linearity, LOD/LOQ) .
Advanced: How should researchers design stability studies for this compound under varying environmental conditions?
Methodological Answer :
Conduct accelerated stability testing per ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months. Monitor degradation via UV-Vis spectroscopy (absorbance shifts) and track carboxyl group stability via titrimetry. Use Arrhenius modeling to predict shelf life. Include control batches stored at -20°C .
Advanced: What systematic approaches are recommended for scoping literature on this compound’s pharmacological mechanisms?
Methodological Answer :
Adopt Arksey & O’Malley’s scoping framework: (1) Define objectives (e.g., map kinase inhibition pathways); (2) Search PubMed/Scopus with MeSH terms; (3) Chart data (e.g., IC₅₀ values, model organisms); (4) Consult experts to validate gaps. Contrast findings with systematic reviews focused on toxicity .
Basic: How should raw and processed data be managed in studies involving this compound?
Methodological Answer :
Raw data (e.g., chromatograms, spectral scans) should be archived in appendices with metadata (instrument settings, date/time). Processed data (e.g., normalized absorbance values, regression curves) must appear in the main text. Use repositories like Figshare for public access, ensuring FAIR principles .
Advanced: What strategies improve hypothesis-driven experimental design for novel this compound analogs?
Methodological Answer :
Define independent variables (e.g., substituent position on phenanthrene) and dependent variables (e.g., logP, IC₅₀). Use factorial design (2^k models) to test interactions. Include positive/negative controls (e.g., tamoxifen for anti-estrogenic assays). Pre-register designs on platforms like Open Science Framework .
Basic: What structural modifications to this compound are most explored for enhancing bioactivity?
Methodological Answer :
Common modifications include halogenation (e.g., Br at C9 for increased lipophilicity) and esterification of the carboxyl group to improve membrane permeability. Compare analogs via SAR studies, prioritizing substitutions that enhance hydrogen bonding (e.g., hydroxyl groups) .
Advanced: How can environmental fate studies for this compound be methodologically rigorous?
Methodological Answer :
Use OECD 307 guidelines to assess biodegradation in soil/water systems: spike samples with ¹⁴C-labeled compound, monitor mineralization (CO₂ evolution), and extract residues via SPE-GC/MS. Model bioaccumulation potential using EPI Suite’s BCFBAF module .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
